molecular formula C4H8N2O B12937726 (S)-2-Methylimidazolidin-4-one

(S)-2-Methylimidazolidin-4-one

Cat. No.: B12937726
M. Wt: 100.12 g/mol
InChI Key: KJQGKEDCVVGBEZ-VKHMYHEASA-N
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Description

(S)-2-Methylimidazolidin-4-one is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms. The presence of a chiral center at the second carbon atom adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The nitrogen atoms in the imidazolidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazolidinones.

Scientific Research Applications

(S)-2-Methylimidazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Methylimidazolidin-4-one include:

    2-Imidazolidinone: Lacks the chiral center and methyl group.

    1,3-Dimethylimidazolidin-2-one: Contains additional methyl groups on the nitrogen atoms.

    4-Imidazolidinone: Similar ring structure but different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its chiral center and specific substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

(2S)-2-methylimidazolidin-4-one

InChI

InChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

KJQGKEDCVVGBEZ-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1NCC(=O)N1

Canonical SMILES

CC1NCC(=O)N1

Origin of Product

United States

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